molecular formula C9H6F2N2O2 B12513924 6-(Difluoromethoxy)quinazolin-4-ol

6-(Difluoromethoxy)quinazolin-4-ol

Cat. No.: B12513924
M. Wt: 212.15 g/mol
InChI Key: FLHLPLYYIWDQMN-UHFFFAOYSA-N
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Description

6-(Difluoromethoxy)quinazolin-4-ol is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by the presence of a difluoromethoxy group at the 6th position and a hydroxyl group at the 4th position of the quinazoline ring. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Difluoromethoxy)quinazolin-4-ol typically involves the introduction of the difluoromethoxy group and the hydroxyl group onto the quinazoline ring. One common method involves the reaction of 2-amino-5-difluoromethoxybenzoic acid with formamide under acidic conditions to form the quinazoline ring. The hydroxyl group can then be introduced through a subsequent oxidation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethoxy)quinazolin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting histone deacetylase 6 (HDAC6).

    Medicine: Explored for its anticancer properties, showing promising results in inhibiting the growth of certain cancer cell lines.

Mechanism of Action

The mechanism of action of 6-(Difluoromethoxy)quinazolin-4-ol involves its interaction with specific molecular targets. For instance, as an HDAC6 inhibitor, it binds to the active site of the enzyme, preventing its deacetylase activity. This leads to the accumulation of acetylated proteins, which can induce cell cycle arrest and apoptosis in cancer cells. The compound’s ability to inhibit biofilm formation is attributed to its interference with quorum sensing systems in bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Difluoromethoxy)quinazolin-4-ol is unique due to the presence of the difluoromethoxy group, which can influence its electronic properties and reactivity. This modification can enhance its potency as an enzyme inhibitor and its ability to penetrate biological membranes, making it a valuable compound for drug development .

Properties

Molecular Formula

C9H6F2N2O2

Molecular Weight

212.15 g/mol

IUPAC Name

6-(difluoromethoxy)-3H-quinazolin-4-one

InChI

InChI=1S/C9H6F2N2O2/c10-9(11)15-5-1-2-7-6(3-5)8(14)13-4-12-7/h1-4,9H,(H,12,13,14)

InChI Key

FLHLPLYYIWDQMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OC(F)F)C(=O)NC=N2

Origin of Product

United States

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